3-(piperidin-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperidin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a piperidine and a pyrazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(piperidin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Pyrazole derivatives: Compounds such as pyrazole and its substituted derivatives.
Uniqueness
3-(piperidin-3-yl)-1H-pyrazol-4-amine is unique due to the combination of both piperidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new pharmacologically active compounds, offering potential advantages in terms of binding affinity and selectivity for various biological targets .
Properties
CAS No. |
1515044-96-8 |
---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.